![molecular formula C24H25N3O4 B2933763 N-benzyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-06-6](/img/structure/B2933763.png)
N-benzyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Description
N-benzyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as MI-773, is a small molecule inhibitor that has been identified as a potential cancer therapeutic agent. This compound is a member of the spiro-oxindole class of compounds and has shown promising results in preclinical studies.
Scientific Research Applications
Antitumor Properties
Several studies have explored the antitumor effects of compounds structurally related to N-benzyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide. For instance, the synthesis and antitumor properties of new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides demonstrated promising results for the search for new anticancer agents (Horishny et al., 2020). Additionally, the development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents highlighted their fungicidal activity against Candida and Aspergillus species, suggesting potential for treating fungal infections in cancer patients (Bardiot et al., 2015).
Antimicrobial Activity
Research on 5-[2-(Morpholin-4-yl)acetamido] and/or 5-[2-(4-Substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles synthesized a series of novel derivatives that showed broad-spectrum activity against various Candida species, indicating their potential as antimicrobial agents (Temiz‐Arpacı et al., 2005).
Enzyme Inhibition
The study on T-Type Ca2+ Channel Blocker, KYS05090, showcased its ability to induce autophagy and apoptosis in A549 cells through inhibiting glucose uptake, offering insights into the molecular mechanisms of cell death and highlighting its potential chemotherapeutic value for lung cancer treatment (Rim et al., 2014).
Drug Design and Molecular Docking
Synthesis, antitumor activity, and molecular docking studies of novel 3-benzyl-4(3H)quinazolinone analogues revealed broad-spectrum antitumor activity and selective activities toward various cancer cell lines, demonstrating the importance of structural modifications in enhancing therapeutic efficacy (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
N-benzyl-N-methyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-25(15-18-7-3-2-4-8-18)24(30)23(29)20-16-27(21-10-6-5-9-19(20)21)17-22(28)26-11-13-31-14-12-26/h2-10,16H,11-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEPXVUCGIWOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide |
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